molecular formula C12H2Fe3O12 B13401742 Triiron dodecarbonyl

Triiron dodecarbonyl

Cat. No.: B13401742
M. Wt: 505.67 g/mol
InChI Key: QKQDOULBEQSQOZ-UHFFFAOYSA-N
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Description

Triiron dodecarbonyl is a useful research compound. Its molecular formula is C12H2Fe3O12 and its molecular weight is 505.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H2Fe3O12

Molecular Weight

505.67 g/mol

IUPAC Name

carbon monoxide;iron;iron(2+);methanone

InChI

InChI=1S/2CHO.10CO.3Fe/c12*1-2;;;/h2*1H;;;;;;;;;;;;;/q2*-1;;;;;;;;;;;;;+2

InChI Key

QKQDOULBEQSQOZ-UHFFFAOYSA-N

Canonical SMILES

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe+2]

Origin of Product

United States

Historical Context and Evolution of Iron Carbonyl Cluster Chemistry

The journey into the world of metal carbonyl clusters began in the early 20th century, following the initial discoveries of mononuclear metal carbonyls like nickel tetracarbonyl and iron pentacarbonyl. pageplace.deroyalsocietypublishing.org The synthesis of triiron dodecacarbonyl was one of the earliest forays into polynuclear metal carbonyl compounds. wikipedia.org Initially, it was sometimes obtained through the thermal decomposition of iron pentacarbonyl (Fe(CO)₅). wikipedia.org

The 1930s marked a significant period with the reporting of the first metal carbonyl clusters, including Fe₃(CO)₁₂. wikipedia.org However, the elucidation of their complex structures, like that of Fe₃(CO)₁₂, proved to be a considerable challenge. It wasn't until the 1960s that the distinct C₂ᵥ structure of Fe₃(CO)₁₂ was confirmed, aided by techniques like Mössbauer spectroscopy, which revealed two different iron environments within the molecule. wikipedia.orgionicviper.org This was a crucial step that helped to resolve earlier confusion and crystallographic disorder issues. ionicviper.orgjetir.org

The study of iron carbonyl clusters, particularly Fe₃(CO)₁₂, has been instrumental in the development of cluster-surface analogy concepts and has contributed significantly to the understanding of chemistries like the Fischer-Tropsch process. unibo.it

Significance of Fe₃ Co ₁₂ As a Trinuclear Organoiron Compound

Triiron dodecacarbonyl is a trinuclear cluster, meaning it contains a triangular core of three iron atoms. ontosight.ai This structure is a fundamental motif in the vast landscape of organometallic chemistry. wikipedia.org The presence of multiple metal centers in close proximity allows for cooperative effects, leading to unique reactivity not observed in their mononuclear counterparts. harvard.edu

The significance of Fe₃(CO)₁₂ stems from several key aspects:

A Precursor to Other Organoiron Compounds: It serves as a more reactive source of iron(0) than iron pentacarbonyl and is a versatile starting material for the synthesis of a wide array of other iron carbonyl complexes and clusters. wikipedia.orgontosight.ai

Catalytic Applications: Fe₃(CO)₁₂ has demonstrated catalytic activity in various organic transformations, including hydrogenation and isomerization reactions. ontosight.ai It is also used in hydroboration and alkene hydrosilylation reactions.

Models for Biological Systems: The iron-sulfur clusters derived from Fe₃(CO)₁₂ are studied as mimics for the active sites of hydrogenase enzymes, which are crucial in biological hydrogen metabolism. nih.govnih.gov This research is vital for developing bio-inspired catalysts for clean energy applications.

Nanoparticle Synthesis: The compound is a precursor for the production of iron nanoparticles, which have potential applications in materials science and medicine. ontosight.ai

Overview of Key Research Areas and Academic Relevance

Refined Synthesis Routes from Iron Carbonyl Precursors

Several methods have been developed for the synthesis of triiron dodecacarbonyl from iron carbonyl precursors, each with distinct advantages and reaction conditions.

Base-Mediated Synthesis from Iron Pentacarbonyl

A common and effective method for synthesizing triiron dodecacarbonyl involves the reaction of iron pentacarbonyl, Fe(CO)₅, with a base. wikipedia.org This approach is often preferred due to its rapid reaction times and scalability. The process typically begins with the reaction of Fe(CO)₅ with an aqueous solution of a base, such as triethylamine (B128534) ( (C₂H₅)₃N ), to form an intermediate hydride cluster, [HFe₃(CO)₁₁]⁻. wikipedia.orgjetir.org This intermediate is then oxidized with an acid to yield the final product, triiron dodecacarbonyl. wikipedia.org

Formation of the hydrido cluster: 3 Fe(CO)₅ + (C₂H₅)₃N + H₂O → [(C₂H₅)₃NH][HFe₃(CO)₁₁] + 3 CO + CO₂ wikipedia.org

Oxidation to triiron dodecacarbonyl: [(C₂H₅)₃NH][HFe₃(CO)₁₁] + HCl + CO → Fe₃(CO)₁₂ + H₂ + [(C₂H₅)₃NH]Cl wikipedia.org

This method offers good yields and is considered a reliable route for the preparation of Fe₃(CO)₁₂.

Borohydride (B1222165) Reduction Approaches for Optimized Yields

An alternative high-yield synthesis involves the use of borohydrides. A patented method utilizes an alkali or alkaline earth borohydride, such as sodium borohydride (NaBH₄), to reduce Fe(CO)₅ in a non-aqueous solvent like diethylene glycol dimethylether. Subsequent treatment with an acid, like hydrochloric acid (HCl), leads to the formation of triiron dodecacarbonyl. This approach is noted for its high yields and rapid reaction times, making it suitable for scalable production. The use of sodium borohydride as a reducing agent is also employed in the synthesis of other functionalized compounds. mcmaster.ca

Thermal Decomposition of Iron Carbonyl Species

Historically, triiron dodecacarbonyl was sometimes obtained through the thermal decomposition of iron pentacarbonyl (Fe(CO)₅). wikipedia.orgjetir.org However, this method is generally inefficient and provides low and often sporadic yields. The reaction is represented as: 3 Fe(CO)₅ → Fe₃(CO)₁₂ + 3 CO. wikipedia.orgjetir.org

A more established thermal route involves the decomposition of diiron nonacarbonyl (Fe₂(CO)₉) in a suitable solvent like toluene (B28343) at elevated temperatures (e.g., 70°C). Diiron nonacarbonyl itself is typically prepared via the UV-photolysis of Fe(CO)₅. wikipedia.orgwikipedia.org While the thermal decomposition of Fe₂(CO)₉ is a viable method, the base-mediated and borohydride reduction routes are generally favored for their efficiency and yield.

Comparative Analysis of Synthesis Parameters and Scalability

The choice of synthesis method for triiron dodecacarbonyl depends on factors such as desired yield, scalability, and reaction conditions. The base-mediated and borohydride reduction methods are generally superior to simple thermal decomposition in terms of yield and efficiency.

Synthesis MethodPrecursor(s)Key Reagents/ConditionsYieldScalabilityKey Features
Base-Mediated Synthesis Fe(CO)₅Base (e.g., (C₂H₅)₃N), AcidGoodGoodRapid reaction, reliable yields. wikipedia.org
Borohydride Reduction Fe(CO)₅NaBH₄, non-aqueous solvent, AcidHighGoodRapid, high-yield, and scalable.
Thermal Decomposition Fe(CO)₅HeatLowPoorSimple but inefficient; sporadic yields. wikipedia.org
Thermal Decomposition Fe₂(CO)₉Toluene, 70°CModerateModerateRequires prior synthesis of Fe₂(CO)₉.

This table provides an interactive comparison of the different synthesis routes for triiron dodecarbonyl.

Key parameters that influence the yield and purity of the product include reaction temperature, solvent purity, and the maintenance of an inert atmosphere to prevent oxidation. For industrial applications, the base-mediated and borohydride reduction methods are preferable due to their rapid reaction times (often less than 24 hours), minimal degradation of the carbonyl complex, and good scalability.

Strategies for Preparing Functionalized Triiron Dodecacarbonyl Derivatives

Triiron dodecacarbonyl is a versatile precursor for the synthesis of a wide range of functionalized iron carbonyl clusters. These derivatives are often prepared through substitution reactions where one or more carbonyl (CO) ligands are replaced by other ligands, such as phosphines, arsines, or sulfur-containing molecules. multiscreensite.com

For example, the reaction of Fe₃(CO)₁₂ with triphenylphosphine (B44618) can yield substituted products like (triphenylphosphine)iron tetracarbonyl. multiscreensite.com Similarly, reactions with thiols and disulfides produce thiolate-bridged complexes, which are of interest as models for hydrogenase enzymes. multiscreensite.com

The synthesis of more complex functionalized clusters, such as iron-sulfur clusters, also utilizes Fe₃(CO)₁₂ as a starting material. nih.govnih.gov For instance, air- and moisture-stable iron-sulfur carbonyl clusters like Fe₃S₂(CO)₇(dppm) and Fe₃S₂(CO)₇(dppf) have been prepared from Fe₃(CO)₁₂. nih.govnih.gov These syntheses can involve different thionation reactions, such as using bisphosphine sulfide (B99878) derivatives as the sulfur source. nih.govresearchgate.net

Another strategy involves the reaction of Fe₃(CO)₁₂ with fluorocarbon-bridged ligands, leading to the formation of complexes like f₄AsPFe₂(CO)₆. cdnsciencepub.com The reaction conditions, such as temperature and solvent, play a crucial role in determining the final product and yield.

Selected Internuclear Distances in Triiron Dodecacarbonyl
AtomsBond Length (Å)
Fe(2)-Fe(3)2.558(1)
Fe(1)-Fe(2)2.677(2)
Fe(1)-Fe(3)2.683(1)

Carbonyl Ligand Binding Modes: Terminal and Bridging Interactions

Of the twelve carbonyl (CO) ligands in Fe₃(CO)₁₂, ten are terminal, meaning each is bonded to a single iron atom. wikipedia.orgwikipedia.org The remaining two CO ligands are bridging, spanning the shortest Fe-Fe edge between Fe(2) and Fe(3). wikipedia.orgresearchgate.netdalalinstitute.com This µ₂-CO bridging mode is a common feature in polynuclear metal carbonyls. uvic.ca The presence of both terminal and bridging carbonyls is a key structural characteristic of triiron dodecacarbonyl, distinguishing it from its heavier congeners, triruthenium dodecacarbonyl (Ru₃(CO)₁₂) and triosmium dodecacarbonyl (Os₃(CO)₁₂), which possess only terminal CO ligands. wikipedia.orgdalalinstitute.com The different binding modes of the CO ligands can be distinguished using infrared (IR) spectroscopy, with terminal CO groups typically showing absorption bands in the range of 1850-2125 cm⁻¹ and bridging CO groups in the range of 1700-1850 cm⁻¹. jetir.org

Symmetry Analysis: C₂ᵥ Point Group Considerations

The arrangement of the iron core and the carbonyl ligands results in the molecule having C₂ᵥ point group symmetry. wikipedia.orgdalalinstitute.commultiscreensite.com This point group includes a twofold rotational axis (C₂) that passes through the unique Fe(1) atom and the midpoint of the Fe(2)-Fe(3) bond, and two perpendicular mirror planes (σᵥ) that contain this axis. uni-muenchen.de The C₂ᵥ symmetry is consistent with early Mössbauer spectroscopic measurements which revealed two distinct iron environments in a 2:1 ratio, corresponding to the two equivalent bridged iron atoms and the single unique iron atom. wikipedia.orgmultiscreensite.comionicviper.org This symmetry is lower than the D₃h symmetry observed for Ru₃(CO)₁₂ and Os₃(CO)₁₂, which have an equilateral triangle of metal atoms and no bridging carbonyls. wikipedia.orgwikipedia.org

Solid-State Structural Peculiarities and Ligand Disorder Phenomena

The elucidation of the solid-state structure of Fe₃(CO)₁₂ was historically challenging due to crystallographic disorder. wikipedia.orgmultiscreensite.com In the crystal, the molecules can adopt different orientations, leading to a statistical "Star of David" disorder of the iron triangle. researchgate.netacs.orgmst.edu This disorder can be either static, arising from random site occupancy, or dynamic, resulting from molecular motion within the crystal lattice. electronicsandbooks.com For Fe₃(CO)₁₂, the disorder has been shown to be dynamic in origin. researchgate.netacs.org At room temperature, the crystal structure is centrosymmetric (space group P2₁/n), which is a time-average of the non-centrosymmetric C₂ᵥ molecular structures. researchgate.netacs.org At lower temperatures, a phase transition occurs to a non-centrosymmetric space group (Pn), where the disorder is reduced. researchgate.netresearchgate.net

Solution-Phase Fluxionality and Dynamic Behavior of Fe₃(CO)₁₂

In solution, triiron dodecacarbonyl exhibits fluxional behavior, meaning that the carbonyl ligands rapidly exchange their positions on the NMR timescale. wikipedia.orgmultiscreensite.com This dynamic process results in all twelve carbonyl groups appearing equivalent in the ¹³C NMR spectrum at room temperature. wikipedia.orgmultiscreensite.com The mechanism of this CO scrambling is thought to involve the interconversion between different isomers, including a non-bridged D₃h-like structure. researchgate.netrsc.orgrsc.org The low energy barrier for this process is consistent with the observation that the structure of Fe₃(CO)₁₂ in solution is sensitive to the polarity of the solvent. psu.edu The fluxionality can be explained by the motion of the Fe₃ triangle within the polyhedron of CO ligands. rsc.orgpsu.edu

Electronic Structure Characterization and Advanced Bonding Descriptions

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) provides a powerful method for mapping the electron pair probability in a molecule, offering a chemically intuitive visualization of bonding. academie-sciences.fr Analysis of the ELF for the two isomers of triiron dodecacarbonyl, the experimentally observed C₂v structure and the hypothetical D₃h structure, reveals critical differences in their electronic organization. academie-sciences.frrsc.org

Topological analysis of the ELF partitions the molecular space into distinct regions or "basins," which correspond to chemical entities like atomic cores, chemical bonds, and lone pairs. academie-sciences.fracademie-sciences.fr In the ELF depiction of Fe₃(CO)₁₂, the molecule is seen as a Fe₃ cluster surrounded by twelve CO ligands. Each CO ligand is characterized by five basins: the carbon and oxygen core basins, a disynaptic basin V(Fe, C) representing the dative bond from carbon to iron, a disynaptic basin V(C, O) for the carbon-oxygen bond, and a monosynaptic basin V(O) corresponding to the oxygen lone pairs. academie-sciences.fr

A key finding from the ELF analysis is the nature of the bonding involving the bridging carbonyl ligands in the more stable C₂v isomer. These bridging ligands are engaged in three-center-four-electron (3c-4e) bonds with the two adjacent iron atoms. rsc.orgresearchgate.net This delocalized bonding arrangement is a significant factor in the stabilization of the C₂v structure. rsc.orgresearchgate.net

Furthermore, the ELF analysis of the trimetallic core provides crucial insights into the metal-metal interactions. In the D₃h isomer, the Fe₃ unit displays three core basins for each iron atom and three disynaptic valence basins, V(Fe, Fe), indicating direct iron-iron bonds. academie-sciences.fr In stark contrast, the C₂v isomer lacks a valence basin corresponding to the metal-metal interaction along the edge bridged by the two carbonyl ligands. academie-sciences.fr This absence of a V(Fe, Fe) basin for the bridged Fe-Fe vector suggests that the direct metal-metal interaction is significantly weakened or absent, with the bridging carbonyls mediating the interaction between these two iron centers.

The stabilization of the C₂v isomer is largely attributed to the presence of these two bridging ligands, which benefit from a substantial electron transfer from the iron atoms. rsc.orgresearchgate.net

Atoms in Molecules (AIM) Theory Applications

The Quantum Theory of Atoms in Molecules (QTAIM) offers a complementary perspective by analyzing the topology of the electron density, ρ(r), to define atoms, bonds, and molecular structure. ekb.egaip.org This theory has been applied to triiron dodecacarbonyl to further probe the nature of its interatomic interactions.

A central concept in AIM theory is the delocalization index, δ(A, B), which quantifies the number of electrons shared between two atomic basins, A and B, providing a measure of bond order. academie-sciences.fr For the Fe-Fe bonds in triiron dodecacarbonyl, the delocalization indexes provide a quantitative assessment of the metal-metal bonding. academie-sciences.fr

In the C₂v isomer, the delocalization index for the unbridged Fe-Fe bonds is approximately 0.4. academie-sciences.fr However, for the Fe-Fe interaction that is spanned by the two bridging carbonyl ligands, the delocalization index is significantly lower, with a value of 0.26. academie-sciences.fr This finding from AIM theory corroborates the ELF analysis, indicating a weaker direct interaction between the bridged iron atoms.

The AIM analysis of the metal-carbonyl bonds reveals characteristics typical of dative bonds. The electron density at the Fe-C bond critical point (bcp) is relatively low, and the Laplacian of the electron density is positive and large, which are the signatures of such interactions. academie-sciences.fr

Computational studies have also explored related iron carbonyl clusters using the QTAIM approach. For instance, in certain iron-arsenic carbonyl clusters, the conceptual framework of AIM theory indicates the absence of a direct Fe-Fe bond, as no bond critical point is found between the iron atoms. ekb.eg This highlights the sensitivity of metal-metal interactions to the nature of the bridging ligands.

The following table summarizes key findings from the topological analyses of triiron dodecacarbonyl:

Analysis Method Finding Implication
Electron Localization Function (ELF) Bridging CO ligands in the C₂v isomer participate in three-center-four-electron (3c-4e) bonds. rsc.orgresearchgate.netThis delocalized bonding is a key stabilizing factor for the C₂v structure.
Electron Localization Function (ELF) Absence of a V(Fe, Fe) basin for the bridged Fe-Fe vector in the C₂v isomer. academie-sciences.frSuggests a significantly weakened or absent direct metal-metal bond along the bridged edge.
Atoms in Molecules (AIM) Delocalization index δ(Fe, Fe) ≈ 0.4 for unbridged Fe-Fe bonds. academie-sciences.frIndicates a degree of covalent character in the unbridged metal-metal bonds.
Atoms in Molecules (AIM) Delocalization index δ(Fe, Fe) = 0.26 for the bridged Fe-Fe interaction. academie-sciences.frQuantifies the weaker direct interaction between the bridged iron atoms compared to the unbridged ones.

Reaction Chemistry and Transformational Pathways of Fe₃ Co ₁₂

Ligand Substitution Reactions

The carbonyl (CO) ligands in Fe₃(CO)₁₂ can be replaced by other ligands, such as phosphines and amines. This reactivity allows for the synthesis of a diverse array of iron carbonyl derivatives with modified electronic and steric properties.

Substitution with Phosphine (B1218219) Ligands

The substitution of CO ligands in triiron dodecarbonyl with phosphine ligands (PR₃) is a well-established method for the synthesis of modified iron carbonyl clusters. researchgate.net These reactions can lead to mono-, di-, or trisubstituted products, with the degree of substitution influenced by the reaction conditions and the steric and electronic properties of the phosphine ligand. researchgate.net

The reaction of Fe₃(CO)₁₂ with triphenylphosphine (B44618) (PPh₃), for instance, can yield Fe₃(CO)₁₁(PPh₃), Fe₃(CO)₁₀(PPh₃)₂, and Fe₃(CO)₉(PPh₃)₃. researchgate.netusm.my Kinetic studies have shown that the reaction with triphenylphosphine is first-order with respect to Fe₃(CO)₁₂. researchgate.net The substitution can be promoted thermally, photochemically, or by using radical anion initiators like sodium diphenylketyl, which allows for the synthesis of derivatives like Fe₃(CO)₁₁(PFcPh₂) under mild conditions. cdnsciencepub.com

The nature of the phosphine ligand plays a crucial role in the outcome of the reaction. Bulky phosphines, such as triferrocenylphosphine (PFc₃), often lead to cluster fragmentation, yielding mononuclear complexes like Fe(CO)₄(PFc₃). cdnsciencepub.com In contrast, reactions with bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can produce chelated and bridged complexes. researchgate.net

The table below summarizes the products obtained from the reaction of Fe₃(CO)₁₂ with various phosphine ligands.

Phosphine Ligand (L)Reaction ConditionsProduct(s)Reference(s)
Triphenylphosphine (PPh₃)ThermalFe₃(CO)₁₁(PPh₃), Fe₃(CO)₁₀(PPh₃)₂, Fe₃(CO)₉(PPh₃)₃ researchgate.netusm.my
Ferrocenyldiphenylphosphine (PFcPh₂)Sodium diphenylketylFe₃(CO)₁₁(PFcPh₂) cdnsciencepub.com
t-Butylferrocenylphenylphosphine (PBuFcPh)PhotochemicalFe₃(CO)₁₁(PBuFcPh), Fe₃(CO)₁₀(PBuFcPh)₂ cdnsciencepub.com
Triferrocenylphosphine (PFc₃)Mild thermalFe(CO)₄(PFc₃) cdnsciencepub.com
Bis(diphenylphosphino)methane (dppm)Not specifiedFe₃S₂(CO)₇(dppm) (with sulfur source) nih.gov
1,1′-Bis(diphenylphosphino)ferrocene (dppf)Not specifiedFe₃S₂(CO)₇(dppf) (with sulfur source) nih.gov
Trimethylphosphite (P(OMe)₃)Not specified[Fe₃(CO)₁₁{P(OMe)₃}], [Fe₃(CO)₁₀{P(OMe)₃}₂], [Fe₃(CO)₉{P(OMe)₃}₃] researchgate.net

Reactions with Amine Ligands

Triiron dodecacarbonyl reacts with various amine ligands, leading to substitution products and, in some cases, cluster fragmentation. The reaction with amines can also facilitate the dissolution of the poorly soluble Fe₃(CO)₁₂ in common organic solvents by forming anionic iron carbonyl species. rsc.org This increased solubility is advantageous for its use as a precursor in nanoparticle synthesis. rsc.org

The reaction of Fe₃(CO)₁₂ with primary and secondary amines can lead to the formation of amido- and amino-bridged clusters. For example, reactions with piperidine (B6355638) and morpholine (B109124) with an acetylide-substituted cluster derived from Fe₃(CO)₁₂ result in the loss of a hydride proton to form anionic derivatives. unam.mxresearchgate.net

In the context of catalysis, Fe₃(CO)₁₂ in the presence of amines like triethylamine (B128534) can act as a catalyst precursor for reductive amination reactions. unisi.it The amine plays a role in generating the active catalytic species. unisi.it

Formation of Hydrido Clusters and Related Species

Triiron dodecacarbonyl is a precursor to various hydrido iron carbonyl clusters. A prominent example is the formation of the hydridoundecacarbonyltriiron anion, [HFe₃(CO)₁₁]⁻. wikipedia.orgjetir.org This anion can be synthesized by reacting Fe₃(CO)₁₂ with a base, such as an aqueous solution of triethylamine. wikipedia.orgjetir.org The reaction proceeds through the formation of an intermediate which is then protonated. wikipedia.org

The [HFe₃(CO)₁₁]⁻ anion is structurally related to Fe₃(CO)₁₂, with a hydride ligand replacing a bridging carbonyl group. wikipedia.orgjetir.org This species is a key intermediate in various catalytic reactions and can be identified as a major water-splitting catalyst species during light-induced hydrogen production. researchgate.net The interaction of Fe₃(CO)₁₂ with the surfaces of alumina (B75360) and magnesia also leads to the formation of [HFe₃(CO)₁₁]⁻, highlighting the basic character of the surface hydroxyl groups. rsc.orgglobalauthorid.com

The formation of dihydrido clusters, such as H₂Fe₃(CO)₁₁, is also possible through the acidification of the corresponding anionic species. researchgate.net

Cluster Oxidation and Reduction Pathways

The iron cluster in triiron dodecacarbonyl can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of higher oxidation state iron complexes, while reduction can produce lower nuclearity iron carbonyl clusters.

Electrochemical studies have shown that phosphine-substituted derivatives of Fe₃(CO)₁₂ exhibit different reduction potentials compared to the parent cluster. researchgate.net The substitution of CO ligands with phosphines generally results in a more cathodic potential for the first reduction peak. researchgate.net

Oxidation of mixed-valence triiron complexes derived from Fe₃(CO)₁₂ can lead to the formation of stable cationic species. For instance, the formally Fe(I)-Fe(II)-Fe(I) complex [Fe₃(CO)₅(PPh₃)₂(μ-edt)₂] undergoes a quasi-reversible one-electron oxidation. nih.gov In some cases, oxidation can lead to cluster fragmentation.

Reduction of Fe₃(CO)₁₂ can generate radical anions like [Fe₃(CO)₁₁]•⁻ and [Fe₂(CO)₈]•⁻, which have been identified as intermediates in photocatalytic systems. researchgate.net Chemical reduction can also lead to the formation of dianions such as [Fe₃(CO)₁₁]²⁻. researchgate.net

Reactions with Diverse Organic Substrates

Triiron dodecacarbonyl exhibits reactivity towards a variety of unsaturated organic molecules, particularly alkynes, leading to the formation of new organometallic complexes, including ferracycles.

Reactivity with Alkynes and Formation of Ferracycles

The reaction of Fe₃(CO)₁₂ with alkynes is a versatile method for synthesizing a range of organoiron complexes. These reactions often involve the coupling of two or more alkyne molecules and the incorporation of carbonyl ligands, leading to the formation of ferracyclopentadiene rings and other complex structures. researchgate.net

For example, the thermal reaction of Fe₃(CO)₁₂ with diphenylacetylene (B1204595) (Ph-C≡C-Ph) yields the hexacarbonyldiiron cluster with a ferracyclopentadiene ring, (μ₂, η⁴-C₄Ph₄)Fe₂(CO)₆, along with tetraphenyl-substituted cyclopentadienone. researchgate.net The nature of the substituents on the alkyne significantly influences the structure of the products. researchgate.net

Reactions in basic methanolic solution can lead to different products due to the in-situ formation of the [HFe₃(CO)₁₁]⁻ anion. researchgate.netunito.it For instance, the reaction with isopropenylacetylene (B151764) under these conditions results in the dimerization of the alkyne and the formation of a dinuclear complex. researchgate.net The reaction with 2-methyl-3-butyn-2-ol (B105114) leads to a binuclear complex containing an acetate (B1210297) ligand formed from the coupling of an allenylidene, a CO ligand, and a methoxy (B1213986) group. unito.it

The table below presents a selection of products from the reaction of Fe₃(CO)₁₂ with different alkynes.

AlkyneReaction ConditionsProduct(s)Reference(s)
Diphenylacetylene (Ph-C≡C-Ph)Thermal(μ₂, η⁴-C₄Ph₄)Fe₂(CO)₆, Ph₄C₄CO researchgate.net
Ferrocenylacetylene (Fc-C≡C-H)Thermal(μ₂, η⁴-C₄Fc₂H₂)Fe₂(CO)₆ researchgate.net
Diferrocenylacetylene (Fc-C≡C-Fc)Thermal(η⁴-C₄Fc₄CO)Fe(CO)₃, Fc₄C₃(CO)₂ researchgate.net
IsopropenylacetyleneBasic methanolDinuclear complex from alkyne dimerization researchgate.net
2-Methyl-3-butyn-2-olBasic methanolFe₂(CO)₆(μ-CO)(μ-η²-[HCC{C(CH₃)₂}C(O)(OCH₃)]) unito.it
3-Pentyn-1-olBasic methanol(μ-H)Fe₃(CO)₉(μ₃-η³-[H₃CCC(CH₂)(CH₂)CO]) unito.it

Reactions with Thiols and Disulfides

Triiron dodecacarbonyl serves as a versatile precursor in the synthesis of iron-sulfur carbonyl complexes through its reactions with thiols (RSH) and disulfides (RSSR). These reactions are a primary route to diiron and triiron carbonyl thiolato complexes. The nature of the organic substituent on the sulfur atom significantly influences the reaction products.

The reaction of Fe₃(CO)₁₂ with thiols is a widely utilized method for synthesizing diiron hexacarbonyl dithiolato complexes, [Fe₂(μ-SR)₂(CO)₆]. multiscreensite.com This transformation proceeds with the evolution of hydrogen gas. The reactivity of iron(0) carbonyls towards thiols is noted for its high chemoselectivity. multiscreensite.com

With sterically bulky thiols, such as those with isopropyl, sec-butyl, or tert-butyl groups, the reaction with Fe₃(CO)₁₂ can initially yield triiron clusters of the type Fe₃(μ-SR)(μ-H)(CO)₉ as detectable intermediates. Further reaction of these intermediates with additional thiol can lead to the formation of triiron dithiolate complexes, Fe₃(μ-SR)₂(CO)₉, which can then convert to the more stable diiron derivatives upon heating.

Reactions with disulfides also afford thiolate-bridged complexes. A well-documented example is the reaction of triiron dodecacarbonyl with dimethyl disulfide, which produces the methylthio-bridged diiron complex, [Fe(CO)₃SCH₃]₂. wikipedia.org These types of complexes are of interest as mimics for the active sites of hydrogenase enzymes. wikipedia.orgias.ac.in

Table 1: Selected Reactions of Fe₃(CO)₁₂ with Thiols and Disulfides

Reactant(s) Product(s) Observations Reference(s)
Fe₃(CO)₁₂ and RSH (general) [Fe₂(μ-SR)₂(CO)₆] Important route to diiron dithiolato complexes. multiscreensite.com
Fe₃(CO)₁₂ and bulky thiols (e.g., t-BuSH) Fe₃(μ-SR)(μ-H)(CO)₉, Fe₃(μ-SR)₂(CO)₉ Triiron intermediates are formed.
2 Fe₃(CO)₁₂ and 3 (CH₃)₂S₂ 3 [Fe(CO)₃SCH₃]₂ and 6 CO Forms thiolate-bridged complexes. wikipedia.org

Interactions with Cyclic Thioesters and C-S Bond Cleavage

The interaction of triiron dodecacarbonyl with cyclic thioesters is characterized by ring-opening reactions involving the cleavage of carbon-sulfur bonds. A study involving three cyclic thioesters with the general formula “−SCH₂CH₂SCO(CH₂)n−” (where n = 0, 1, 2) demonstrated a common reaction pathway. Current time information in Bangalore, IN.

In all three cases, the reaction with Fe₃(CO)₁₂ in refluxing tetrahydrofuran (B95107) led to the formation of the known diiron complex, [Fe₂(μ-S₂C₂H₄)(CO)₆]. Current time information in Bangalore, IN. This indicates that the cleavage of the C-S bond to generate a "SCH₂CH₂S" fragment is a general outcome for these reactions. Current time information in Bangalore, IN.

Interestingly, the size of the thioester ring influences the reaction's complexity. While the smallest cyclic thioester (n=0) yielded only the aforementioned diiron complex, the reaction with the ligand where n=1 also produced a new diiron complex, [Fe₂{μ-SC₂H₄(SCH₂)-κ}(CO)₆]. Current time information in Bangalore, IN. For the largest ring (n=2), an uncharacterized iron carbonyl product was formed in addition to the common diiron complex, suggesting that larger ring sizes may lead to more complex bond cleavage pathways. Current time information in Bangalore, IN. This unknown product was hypothesized to be a cluster of higher nuclearity. Current time information in Bangalore, IN.

Table 2: Reactions of Fe₃(CO)₁₂ with Cyclic Thioesters

Cyclic Thioester Reactant Major Product(s) Key Transformation Reference(s)
“−SCH₂CH₂SCO(CH₂)₀−” (L1) [Fe₂(μ-S₂C₂H₄)(CO)₆] C-S bond cleavage Current time information in Bangalore, IN.
“−SCH₂CH₂SCO(CH₂)₁−” (L2) [Fe₂(μ-S₂C₂H₄)(CO)₆], [Fe₂{μ-SC₂H₄(SCH₂)-κ}(CO)₆] C-S bond cleavage and other bond cleavage pathways Current time information in Bangalore, IN.
“−SCH₂CH₂SCO(CH₂)₂−” (L3) [Fe₂(μ-S₂C₂H₄)(CO)₆], Unknown iron carbonyl product C-S bond cleavage, potential for higher nuclearity cluster formation Current time information in Bangalore, IN.

Reactions with Heterocyclic Organotellurium and Selenium Compounds

Triiron dodecacarbonyl reacts with heterocyclic organotellurium and organoselenium compounds to produce a diverse array of organoiron complexes. These reactions often involve the insertion of iron into the heterocyclic ring, extrusion of the heteroatom, or other complex rearrangements.

The reaction of 2-telluraphthalide (C₈H₆OTe) with Fe₃(CO)₁₂ results in the formation of [C₆H₄CH₂TeFe(CO)₃]₂, a dimeric complex featuring an Fe₂Te₂ core where an iron atom has inserted into the telluracyclic ring. accefyn.org.co In contrast, the reaction with 2-telluraphthalic anhydride (B1165640) (C₈H₄O₂Te) leads to an unexpected organic product, phthalide (B148349) (C₈H₆O₂), demonstrating detelluration. accefyn.org.co

With selenium-containing heterocycles, the reaction pathways can be equally complex. 2-Selenaphthalide (C₈H₆OSe) reacts with Fe₃(CO)₁₂ to yield a major product, [Fe(CO)₃{C₆H₄CH₂SeFe(CO)₃}], and a minor product, [Fe(CO)₂{η⁶-C₆H₄CH₂SeFe₂(CO)₆}], which is considered an intermediate in the formation of the major product. accefyn.org.co The reaction with 2-methylbenzoselenazole (B1595760) gives [Fe₂{C₆H₄(NCH₂CH₃)Se}(CO)₆]. multiscreensite.com

Furthermore, reactions with compounds like 2-(methyltelluro)benzanilide and 2-(methylseleno)benzanilide produce the corresponding bridged diiron complexes, [Fe₂(μ-TeMe)₂(CO)₆] and [Fe₂(μ-SeMe)₂(CO)₆], respectively. multiscreensite.com The reaction of Fe₃(CO)₁₂ with 1,3-diselenocyanatopropane is a route to the model compound Fe₂(μ-Se₂C₃H₆)(CO)₆. uvic.ca

Table 3: Selected Reactions of Fe₃(CO)₁₂ with Heterocyclic Organotellurium and Selenium Compounds

Heterocyclic Reactant Product(s) Key Transformation(s) Reference(s)
2-Telluraphthalide [C₆H₄CH₂TeFe(CO)₃]₂ Iron insertion into the ring, dimerization accefyn.org.co
2-Telluraphthalic anhydride Phthalide (C₈H₆O₂) Detelluration accefyn.org.co
2-Selenaphthalide [Fe(CO)₃{C₆H₄CH₂SeFe(CO)₃}], [Fe(CO)₂{η⁶-C₆H₄CH₂SeFe₂(CO)₆}] Iron insertion, formation of an intermediate accefyn.org.co
2-Methylbenzoselenazole [Fe₂{C₆H₄(NCH₂CH₃)Se}(CO)₆] Ring opening and complex formation multiscreensite.com
2-(Methyltelluro)benzanilide [Fe₂(μ-TeMe)₂(CO)₆] Formation of a bridged diiron complex multiscreensite.com
1,3-Diselenocyanatopropane Fe₂(μ-Se₂C₃H₆)(CO)₆ Formation of a diiron diselenolato complex uvic.ca

Formation of Higher Nuclearity Iron Carbonyl Clusters

Triiron dodecacarbonyl is a key starting material for the synthesis of higher nuclearity iron carbonyl clusters. These larger clusters are formed through processes that can involve the aggregation of smaller iron carbonyl fragments.

A significant example is the formation of the carbido cluster Fe₅(CO)₁₅C upon heating Fe₃(CO)₁₂. multiscreensite.comwikipedia.org This reaction proceeds in low yield and involves the disproportionation of a carbon monoxide ligand. multiscreensite.comwikipedia.org In some reactions, such as the interaction of Fe₃(CO)₁₂ with certain cyclic thioesters, the formation of unstable products that decompose into smaller, more stable clusters suggests the transient formation of higher nuclearity species. ias.ac.in

Furthermore, under laser desorption conditions, Fe₃(CO)₁₂ has been shown to generate clusters with significantly higher nuclearities, containing up to approximately 40 iron atoms, although these are typically observed in the gas phase and may not be stable in solution. uvic.ca The reaction of Fe₃(CO)₁₂ with other metal carbonyls, such as [Co(CO)₄]⁻, can also lead to the formation of mixed-metal tetrahedral clusters like [Fe₃Co(CO)₁₃]⁻. uvic.ca The thermal decomposition of osmium and ruthenium carbonyls, analogues of iron, is a well-established route to their higher nuclearity clusters, and similar principles apply to iron, albeit with different product distributions and stabilities. wikipedia.org

Carbon Monoxide Disproportionation Reactions and Carbon Incorporation

The formation of iron carbide carbonyl clusters from Fe₃(CO)₁₂ is a direct result of carbon monoxide disproportionation. In this process, a CO ligand is cleaved to form carbon dioxide (CO₂) and a carbide (C) atom, which is then incorporated into the iron cluster framework.

The classic example of this is the thermal conversion of Fe₃(CO)₁₂ to the pentanuclear carbide cluster Fe₅(CO)₁₅C. multiscreensite.comwikipedia.org The incorporated carbon atom in such clusters is referred to as an interstitial carbide. This reaction highlights the ability of the iron carbonyl cluster to activate the strong C-O bond of carbon monoxide.

While Fe₃(CO)₁₂ itself can lead to carbide cluster formation, other iron carbonyl species are also central to this chemistry. For instance, the octahedral cluster [Fe₆C(CO)₁₆]²⁻ can be synthesized from Fe(CO)₅, and its subsequent oxidation can lead to the formation of Fe₅(CO)₁₅C along with the regeneration of Fe₃(CO)₁₂ as a byproduct in the absence of a CO atmosphere. rsc.org This indicates a complex equilibrium and series of transformations between different iron carbonyl and iron carbide carbonyl clusters. The study of these carbide clusters is of significant interest due to their structural relationship to species implicated in Fischer-Tropsch catalysis and the iron-molybdenum cofactor of nitrogenase. nih.gov

Mechanistic Investigations of Triiron Dodecacarbonyl Reactions

Elucidation of Catalytic Cycles and Identification of Intermediates

The catalytic activity of triiron dodecacarbonyl, Fe₃(CO)₁₂, has been a subject of extensive research, particularly in processes like water reduction and organic transformations. Mechanistic studies, often employing a combination of spectroscopic techniques and computational methods, have been crucial in identifying key intermediates and mapping out catalytic cycles.

In the context of light-driven hydrogen generation from water, where Fe₃(CO)₁₂ serves as a water reduction catalyst (WRC) precursor, several key intermediates have been identified. researchgate.net Spectroscopic studies using NMR and in-situ IR, supported by DFT calculations, have identified the complex [HNEt₃]⁺[HFe₃(CO)₁₁]⁻ as a pivotal intermediate in the catalytic cycle. researchgate.net Under light-induced conditions, the trimeric [HFe₃(CO)₁₁]⁻ and the monomeric [HFe(CO)₄]⁻ anions are also observed as major WRC species. researchgate.net The equilibrium between these two anionic clusters can be influenced by the solvent composition. researchgate.net

Furthermore, the conversion of the Fe₃(CO)₁₂ precursor in a solvent mixture of tetrahydrofuran (B95107), triethylamine (B128534), and water has been studied quantitatively, revealing the formation of radical species such as [Fe₃(CO)₁₁]•⁻ and [Fe₂(CO)₈]•⁻, as well as iron pentacarbonyl, [Fe(CO)₅], even in the absence of light. researchgate.net In reactions with thiols, which are relevant to the synthesis of complexes mimicking the active sites of [FeFe]-hydrogenase enzymes, reactions involving Fe₃(CO)₁₂ can proceed through a series of mono-, di-, and triiron intermediates before yielding the final dithiolato-bridged diiron hexacarbonyl complexes. researchgate.net

Computational studies using Density Functional Theory (DFT) have helped to delineate plausible reaction pathways. For instance, in reactions with pyridinyl thioester ligands, it is suggested that a key monoiron intermediate is formed initially through the cleavage of a C–S bond. rsc.org This monoiron species then participates in subsequent steps to assemble the final diiron products, rather than the triiron cluster simply cleaving off a monoiron fragment. rsc.org

Catalytic System Identified Key Intermediates Experimental/Theoretical Techniques
Light-driven H₂ generation[HNEt₃]⁺[HFe₃(CO)₁₁]⁻, [HFe₃(CO)₁₁]⁻, [HFe(CO)₄]⁻NMR, in-situ IR, DFT Calculations
WRC precursor conversion[Fe₃(CO)₁₁]•⁻, [Fe₂(CO)₈]•⁻, [Fe(CO)₅]Stopped-flow rapid-scan FTIR
Reactions with ThiolsMono-, di-, and triiron intermediatesGeneral synthetic and mechanistic studies
Reactions with ThioestersMonoiron intermediate via C-S cleavageDFT Calculations

Ligand Exchange Mechanisms within the Cluster

Ligand exchange is a fundamental reaction for triiron dodecacarbonyl, providing a route to a vast array of substituted cluster compounds and catalytic intermediates. The twelve carbonyl (CO) ligands can be substituted by other ligands, such as phosphines, through thermal or photochemical activation.

The reaction of Fe₃(CO)₁₂ with triphenylphosphine (B44618) (PPh₃) has been studied to understand the substitution mechanism. wikipedia.org This reaction yields substituted products like (triphenylphosphine)iron tetracarbonyl. wikipedia.org The mechanism of ligand substitution in metal carbonyl clusters can generally be described as either dissociative, associative, or interchange. libretexts.orglibretexts.org

Dissociative Mechanism: This pathway begins with the loss of a ligand (e.g., CO) from the metal cluster to form an unsaturated intermediate, which then coordinates with the incoming ligand. libretexts.org

Associative Mechanism: In this mechanism, the incoming ligand first attacks the metal complex, forming a higher-coordination-number intermediate, which then eliminates one of the original ligands. libretexts.org This mechanism is common for square planar d⁸ complexes. libretexts.org

Interchange Mechanism: This is a concerted process where the incoming ligand enters and the leaving group departs simultaneously, without a distinct intermediate. libretexts.org

In solution, the Fe₃(CO)₁₂ cluster is known to be fluxional, meaning its carbonyl ligands rapidly exchange their positions, which can be observed on the ¹³C NMR timescale. wikipedia.org This dynamic process involves the interconversion of terminal and bridging carbonyl ligands. The structure of Fe₃(CO)₁₂ in the solid state features ten terminal CO ligands and two that bridge an iron-iron edge. wikipedia.org

Influence of Solvent Effects on Reaction Pathways and Selectivity

The solvent plays a critical role in the reactions of triiron dodecacarbonyl, capable of influencing reaction rates, altering the distribution of products, and even changing the operative reaction mechanism.

In the photocatalytic water reduction system using Fe₃(CO)₁₂ as a catalyst precursor, the solvent composition has a marked effect on the equilibrium of the active catalytic species. researchgate.net Specifically, in a solvent mixture, increasing the concentration of water can shift the equilibrium between the trimeric hydride cluster [HFe₃(CO)₁₁]⁻ and the monomeric hydride [HFe(CO)₄]⁻, pushing it completely towards the formation of the monomeric species. researchgate.net This demonstrates the solvent's ability to influence the nuclearity of the catalytically active iron carbonyl species.

The solubility of Fe₃(CO)₁₂ in nonpolar organic solvents allows for reactions to be carried out under homogeneous conditions. wikipedia.org However, its thermal instability in solution, leading to decomposition and the formation of an iron mirror, is a critical factor to manage during reactions. wikipedia.org

Kinetic Studies and Determination of Reaction Rates

Kinetic studies provide quantitative insight into reaction mechanisms by determining rate laws and activation parameters. The nucleophilic substitution reaction of triiron dodecacarbonyl with triphenylphosphine (P(C₆H₅)₃) has been investigated kinetically at various temperatures and concentrations. researchgate.net

The study revealed that the reaction is first order with respect to Fe₃(CO)₁₂. researchgate.net The observed rate constant (kₒₑₛₔ) was found to depend on the concentrations of both reactants, following the expression: kₒₑₛₔ = k₁[Fe₃(CO)₁₂] + k₂[P(C₆H₅)₃] / [Fe₃(CO)₁₂] This rate law suggests a complex mechanism. An induction period was consistently observed, which decreased with an increase in temperature. researchgate.net From the temperature dependence of the reaction rates, thermodynamic parameters for the reaction have also been calculated. researchgate.net

Parameter Finding
Reaction OrderFirst order with respect to Fe₃(CO)₁₂
Rate Expressionkₒₑₛₔ = k₁[Fe₃(CO)₁₂] + k₂[P(C₆H₅)₃] / [Fe₃(CO)₁₂]
ObservationAn induction period that decreases with increasing temperature
Derived DataThermodynamic parameters of activation

Activation Pathways and Energy Barriers for Transformations

Understanding the activation pathways and associated energy barriers is key to controlling the outcome of reactions involving triiron dodecacarbonyl. Density Functional Theory (DFT) calculations have become an invaluable tool for mapping out the potential energy surfaces of these complex reactions.

For the reactions of Fe₃(CO)₁₂ with pyridinyl thioester ligands, DFT calculations were employed to delineate viable reaction pathways leading to the formation of the observed diiron products. rsc.orgnih.gov These calculations help to rationalize experimental observations, such as why certain isomers are formed and others are not. rsc.orgnih.gov For example, in the reaction with the ligand PyCH₂SCOPy, the calculations were consistent with the experimental finding that complex 5 could convert to complex 4 , but not to its isomer, complex 3 . rsc.orgnih.gov The computed relative stabilities of the final products were also in line with the experimentally observed product ratios. researchgate.net

These theoretical studies can compare the energetics of different proposed mechanistic steps, such as the initial coordination of the ligand to the iron cluster, bond cleavage events, and rearrangements, thereby identifying the most favorable reaction channels. rsc.orgresearchgate.net

Investigation of Bond Cleavage Mechanisms in Organic Transformations

Triiron dodecacarbonyl is a potent reagent for the activation and cleavage of strong covalent bonds in organic substrates, including C–S and C–C bonds. This reactivity is central to its application in organic synthesis and the formation of novel organometallic complexes.

The reaction of Fe₃(CO)₁₂ with various thioesters has been shown to involve the cleavage of both C–S and C–C bonds. rsc.orgnih.gov For example, its reaction with pyridinyl thioesters leads to the oxidative formation of diiron complexes where the original ligand has been fragmented. rsc.orgnih.gov Similarly, reactions with cyclic thioesters result in ring-opening via C–S bond cleavage, commonly producing the diiron complex [Fe₂(μ-S₂C₂H₄)(CO)₆]. ias.ac.in As the ring size of the cyclic thioester increases, additional bond cleavage pathways can become accessible. ias.ac.in

The mechanism of these bond cleavages can be complex. In the ring-opening of a cyclopropane (B1198618) moiety, a multistep radical mechanism has been postulated. researchgate.net DFT calculations have been used to probe possible mechanisms for C-S and C-C bond cleavages in thioester reactions, providing insight into the sequence of events at the molecular level. rsc.org These transformations highlight the ability of the iron carbonyl cluster to facilitate reactions that are otherwise difficult to achieve. researchgate.netrsc.org

Electron Transfer Processes and Their Role in Reactivity

Electron transfer processes are fundamental to the reactivity of triiron dodecacarbonyl, playing a key role in both catalytic cycles and stoichiometric reactions. The iron centers in Fe₃(CO)₁₂, which are in the formal zero oxidation state, are redox-active and can be both oxidized and reduced.

Cyclic voltammetry studies have provided evidence for the involvement of electron transfer in the reactions of iron carbonyls. In some cases, the reaction of a ligand with an iron carbonyl precursor can involve competitive thermal and electron transfer pathways. researchgate.net The electron transfer can initiate the fragmentation of the starting ligand, leading to unexpected products. researchgate.net

The reduction of the Fe₃ cluster is a critical step in many of its catalytic applications. For instance, in the photocatalytic generation of hydrogen, the conversion of the Fe₃(CO)₁₂ precursor can lead to radical anions like [Fe₃(CO)₁₁]•⁻. researchgate.net These radical anions are often key intermediates in catalytic cycles. The electrochemical reduction of functionalized trinuclear iron-sulfur clusters derived from Fe₃(CO)₁₂ has been studied, showing that these clusters can accept electrons at their metal cores, a process central to their catalytic function in proton reduction. nih.gov

Catalytic Applications of Triiron Dodecacarbonyl in Advanced Organic Synthesis and Materials Science

Hydroboration Reactions: Substrate Scope and Stereoselectivity

Triiron dodecacarbonyl has proven to be an effective catalyst in hydroboration reactions, particularly in the selective reduction of esters to ethers, a transformation that is valuable in organic synthesis for its high degree of selectivity. acs.org This catalytic system demonstrates a broad substrate scope, accommodating a variety of functional groups. acs.org While direct and extensive studies on the stereoselectivity of triiron dodecacarbonyl in hydroboration are not widely documented, related iron-catalyzed hydroboration systems have been shown to exhibit high levels of chemo-, regio-, and stereoselectivity in the hydroboration of alkenes and alkynes. acs.orgmdpi.com The hydroboration-oxidation of alkenes typically proceeds with "anti-Markovnikov" regioselectivity and is characterized by syn-addition, where the hydrogen and boron atoms add to the same face of the double bond. masterorganicchemistry.com

The general tolerance of iron catalysts in hydroboration extends to substrates with various electronic properties, including those with electron-donating and electron-withdrawing groups. mdpi.com

Table 1: Substrate Scope in Iron-Catalyzed Hydroboration of Esters

SubstrateProductCatalyst SystemYield (%)
Methyl benzoateBenzyl methyl etherFe₃(CO)₁₂ / TMDSHigh
Ethyl caproateHexyl ethyl etherFe₃(CO)₁₂ / TMDSHigh
Cholesteryl nonanoateCholesteryl nonyl etherFe₃(CO)₁₂ / TMDSGood

Data compiled from studies on iron-catalyzed hydrosilylation for ester to ether reduction, a closely related transformation. mdpi.comresearchgate.netresearchgate.net

Alkene Hydrosilylation Processes

Triiron dodecacarbonyl is also a notable catalyst for the hydrosilylation of alkenes. This process is fundamental for the production of organosilicon compounds, such as silanes and silicones, which have widespread industrial applications. A particularly challenging and significant application is the reduction of esters to ethers using a hydrosilane, a reaction for which triiron dodecacarbonyl has been successfully employed in conjunction with 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). mdpi.comresearchgate.net This methodology is applicable to a broad range of substrates. mdpi.comresearchgate.net

The catalytic efficiency can sometimes be influenced by factors such as solvent polarity, with solvents like toluene (B28343) and THF affecting the solubility and reactivity of the iron carbonyl cluster.

Hydrogen Generation from Water: Bio-inspired Hydrogenase Mimics

A burgeoning area of research is the use of triiron dodecacarbonyl as a precursor for creating bio-inspired models of hydrogenase enzymes. acs.org These enzymes are pivotal in biological systems for the production of hydrogen. acs.org Triiron dodecacarbonyl-derived complexes can effectively catalyze the reduction of protons to generate hydrogen gas, mimicking the function of natural [FeFe]-hydrogenases. acs.orgresearchgate.netnih.gov

Triiron dodecacarbonyl is a key component in the development of water reduction catalysis (WRC) systems. researchgate.net These systems are typically driven by visible light and consist of the iron carbonyl complex as a catalyst precursor, a photosensitizer (often iridium-based), and a sacrificial electron donor in a mixed solvent system. researchgate.net Research has focused on optimizing these systems by modifying ligands and reaction conditions to enhance the efficiency and stability of the catalyst. researchgate.net For instance, the use of monodentate phosphine (B1218219) ligands with Fe₃(CO)₁₂ has led to significant improvements in catalytic activity. researchgate.net

The mechanism of proton reduction catalyzed by triiron dodecacarbonyl-based systems has been a subject of detailed investigation. researchgate.net In photocatalytic systems, Fe₃(CO)₁₂ acts as a precursor to various catalytically active species. researchgate.net Mechanistic studies using techniques like FTIR spectroscopy and DFT calculations have identified key intermediates in the catalytic cycle. researchgate.net For example, the hydrido cluster anion [HFe₃(CO)₁₁]⁻ has been identified as a crucial intermediate in the light-driven generation of hydrogen from water. researchgate.net The catalytic cycle involves the formation of iron-sulfur or iron-phosphine clusters that facilitate electron transfer processes analogous to those in natural hydrogenases. acs.orgnih.gov The process can be summarized by an ECEC (electrochemical-chemical-electrochemical-chemical) or an EECC (electrochemical-electrochemical-chemical-chemical) mechanism, depending on the strength of the acid used as a proton source. acs.org

Reduction of Organic Functionalities (e.g., Nitro-to-Amine Conversions)

Triiron dodecacarbonyl is an efficient catalyst for the reduction of various organic functional groups, with the conversion of nitroarenes to anilines being a prominent example. acs.org This transformation is of great industrial importance for the synthesis of dyes, pharmaceuticals, and agrochemicals. unimi.it The catalytic system often exhibits excellent chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functionalities such as halogens, double bonds, ketones, and esters. mcmaster.ca The reduction of nitrobenzene (B124822) to aniline (B41778) using Fe₃(CO)₁₂ can be carried out under mild conditions. researchgate.net

The general mechanism for nitroarene reduction follows a pathway involving nitroso and hydroxylamine (B1172632) intermediates. unimi.it

Table 2: Selected Examples of Nitroarene Reduction Catalyzed by Triiron Dodecacarbonyl

SubstrateProductCatalyst SystemYield (%)
NitrobenzeneAnilineFe₃(CO)₁₂ / Phase Transfer AgentHigh
4-Chloronitrobenzene4-ChloroanilineFe₃(CO)₁₂ / MethanolHigh
4-Nitrobenzamide4-AminobenzamideFe₃(CO)₁₂ / HydrosilaneHigh

Data compiled from various studies on the reduction of nitro compounds. mcmaster.caresearchgate.net

Applications in Polymerization Reactions (e.g., Polysiloxane Synthesis)

In the realm of materials science, triiron dodecacarbonyl has found applications in polymerization reactions, particularly in the synthesis and modification of polysiloxanes. semanticscholar.org For instance, it has been used to functionalize poly[methyl(H)silylene], a type of polysiloxane. semanticscholar.org Furthermore, triiron dodecacarbonyl can initiate the ring-opening polymerization (ROP) of silicon-bridged acs.orgferrocenophanes. rsc.orgresearchgate.netnih.gov This process leads to the formation of high molecular weight poly(ferrocenylsilanes), which are a class of inorganic polymers with a polysiloxane-like backbone, possessing interesting electronic and thermal properties. researchgate.net

Photocatalytic Transformations and Material Development

Triiron dodecacarbonyl, Fe₃(CO)₁₂, serves as a versatile precursor in the development of advanced materials with significant photocatalytic applications. Its utility stems from its ability to decompose under thermal or light-induced conditions to form iron-based nanoparticles and thin films, which are pivotal in catalysis. nih.gov

One key application is in Chemical Vapor Deposition (CVD), where Fe₃(CO)₁₂ is used to create thin films of iron oxides, such as hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄). nih.gov The thermal decomposition of the organometallic precursor in the presence of an oxidant like ozone allows for the deposition of mixed-phase iron oxide layers onto substrates. nih.gov The properties of these films can be tuned by adjusting deposition temperatures, which influences the crystalline phases and morphology. These iron oxide films are being explored for various applications, including photocatalysis and energy storage. nih.gov

Research has also focused on the synthesis of iron-containing nanoparticles from triiron dodecacarbonyl for photocatalytic purposes. For instance, graphite-coated iron nanoparticles have been synthesized through the pulsed laser photodecomposition of Fe₃(CO)₁₂. acs.org These core-shell nanoparticles exhibit high stability and superparamagnetic properties, and their functionalizable surface makes them promising for various applications. acs.org Furthermore, the thermal decomposition of Fe₃(CO)₁₂ is a method to produce both iron and iron oxide (Fe₃O₄) nanoparticles, which are foundational materials for creating more complex photocatalysts. dntb.gov.ua Amino-functionalized core-shell magnetic nanoparticles, derived from these initial particles, have demonstrated photocatalytic activity. dntb.gov.ua

A significant area of research is the use of Fe₃(CO)₁₂ to synthesize molecular catalysts that mimic the active sites of enzymes for photocatalytic hydrogen production. It is a common starting material for creating diiron dithiolato carbonyl complexes, which are structural and functional models of the active site of [FeFe]-hydrogenase. mdpi.com These biomimetic complexes, when paired with a photosensitizer (like tris(2,2′-bipyridyl)ruthenium(II)) and a sacrificial electron donor (like ascorbic acid) in solution, can catalyze the reduction of protons to produce hydrogen gas under light irradiation. mdpi.com The mechanism involves the photosensitizer absorbing light, being reductively quenched by the electron donor, and then transferring an electron to the diiron complex, which facilitates proton reduction. mdpi.com

Table 1: Materials Derived from Triiron Dodecacarbonyl for Photocatalysis

Derived MaterialSynthesis MethodKey CharacteristicsPhotocatalytic Application
Mixed Iron Oxide Thin FilmsChemical Vapor Deposition (CVD)Tunable thickness and crystalline phase (hematite, magnetite). nih.govWater treatment, energy storage. nih.gov
Graphite-Coated Iron NanoparticlesPulsed Laser PhotodecompositionCore-shell structure, superparamagnetic, stable. acs.orgPotential in various catalytic applications. acs.org
[FeFe]-Hydrogenase MimicsChemical SynthesisMolecular diiron complexes with dithiolato bridges. mdpi.comLight-driven hydrogen (H₂) evolution. mdpi.com
Amino-functionalized NanoparticlesThermal Decomposition & Surface ModificationCore-shell magnetic nanoparticles. dntb.gov.uaDegradation of pollutants. dntb.gov.ua

Elimination of Sulfur from Substituted Thiophene (B33073) Complexes

Triiron dodecacarbonyl is a key reagent for the desulfurization of organosulfur compounds, particularly thiophenes, which is relevant to the hydrodesulfurization processes in the petroleum industry. rsc.orgechemi.com The reaction of Fe₃(CO)₁₂ with thiophene and its derivatives under mild conditions leads to the cleavage of carbon-sulfur bonds and the formation of stable organoiron complexes known as ferroles. rsc.orgalfachemic.com

The reaction with unsubstituted thiophene yields a tricarbonyl ferrole complex, (η⁴,η²-C₄H₄)Fe₂(CO)₆, where the thiophene ring has been opened and the sulfur atom eliminated. rsc.orgrsc.org In this process, an intermediate thiaferrole complex, Fe₂(C₄H₄S)(CO)₆, is often formed, which can then be converted to the final sulfur-free ferrole. lookchem.com This establishes a clear pathway for thiophene activation and desulfurization by the iron carbonyl cluster. lookchem.com

When substituted thiophenes, such as benzothiophene, are treated with triiron dodecacarbonyl, the reaction can proceed differently. Instead of complete sulfur extrusion, an iron carbonyl moiety can insert into a C-S bond of the thiophene ring, forming a thiaferranaphthalene ligand coordinated to another iron atom. rsc.orgrsc.org The resulting complex, (C₈H₆S)Fe₂(CO)₆, retains the sulfur atom within a newly formed five-membered metallacycle. rsc.orgrsc.org Theoretical studies using density functional theory have confirmed that this structure is the most energetically favorable. rsc.org These reactions demonstrate the ability of triiron dodecacarbonyl to activate the otherwise inert C-S bonds in thiophenic compounds, providing access to novel organometallic structures. alfachemic.com

Table 2: Desulfurization and C-S Activation of Thiophenes with Fe₃(CO)₁₂

SubstrateReagentProduct(s)Observation
ThiopheneFe₃(CO)₁₂(η⁴,η²-C₄H₄)Fe₂(CO)₆ (Ferrole) and Fe₂(C₄H₄S)(CO)₆ (Thiaferrole) rsc.orgrsc.orglookchem.comComplete sulfur elimination to form the ferrole, often via a thiaferrole intermediate. rsc.orglookchem.com
BenzothiopheneFe₃(CO)₁₂(C₈H₆S)Fe₂(CO)₆ rsc.orgrsc.orgInsertion of an iron atom into the C-S bond of the thiophene ring; sulfur is not eliminated. rsc.orgrsc.org

Dehydrogenation of Amines through Iron Catalysis

While direct catalysis by triiron dodecacarbonyl for amine dehydrogenation is not the most prominent application, related iron carbonyl complexes are effective catalysts for this transformation. Mechanistic studies have been conducted on the dehydrogenation of amines to imines catalyzed by (cyclopentadienone)iron carbonyl complexes, which can be derived from iron carbonyl precursors. acs.orgdiva-portal.orgacs.org This research provides significant insight into the role of iron centers in activating N-H and C-H bonds.

The dehydrogenation process involves the reaction of an amine with a (cyclopentadienone)iron tricarbonyl complex. acs.org This leads to the formation of a stable (cyclopentadienone)iron dicarbonyl amine intermediate, which has been isolated and characterized using NMR spectroscopy and X-ray crystallography. acs.orgdiva-portal.org Upon heating, this intermediate undergoes a formal β-hydride elimination to produce the corresponding imine and an iron hydride complex. acs.org

Kinetic isotope effect (KIE) studies have been crucial in elucidating the reaction mechanism. acs.orgacs.org The results support a stepwise mechanism that involves a rate-determining hydride transfer from the alpha-carbon of the amine to the iron center. diva-portal.org This step generates an iron hydride and an iminium ion intermediate. A subsequent, rapid proton transfer from the iminium ion completes the catalytic cycle. diva-portal.orgacs.org This work highlights the potential of iron carbonyl-based systems in facilitating the dehydrogenation of amines, an important transformation in organic synthesis for producing valuable imines and for its relevance in hydrogen storage/release cycles. acs.org

Table 3: Mechanistic Findings in Iron-Catalyzed Dehydrogenation of Amines

Reactant SystemKey IntermediateMechanistic DetailProduct
Amine + (Cyclopentadienone)iron carbonyl complex acs.org(Cyclopentadienone)iron–amine complex acs.orgdiva-portal.orgStepwise mechanism with rate-determining hydride transfer from amine to iron. acs.orgdiva-portal.orgImine + Iron Hydride Complex acs.org
4-methoxy-N-(4-methylbenzyl)aniline + Iron Catalyst diva-portal.orgacs.orgIron-amine intermediateKinetic isotope effects confirm a stepwise dehydrogenation process. diva-portal.orgacs.orgCorresponding imine

Applications of Triiron Dodecacarbonyl in Materials Science and Nanotechnology

Precursor for Iron and Heterometallic Nanoparticle Synthesis

Triiron dodecacarbonyl is widely employed as a starting material for the synthesis of both pure iron (Fe) nanoparticles and more complex heterometallic nanoparticles. rsc.org Its solid nature, while posing solubility challenges, can be overcome. For instance, reacting Fe₃(CO)₁₂ with amines renders it soluble in common high-boiling-point solvents, creating non-volatile anionic iron carbonyl species that act as effective nanoparticle precursors. rsc.orgresearchgate.net This approach provides a convenient and safer substitute for Fe(CO)₅, producing nanoparticles of comparable quality without the drawbacks of high volatility and toxicity. rsc.org

This precursor is instrumental in creating a range of heterometallic nanoparticles, where iron is combined with other metals to achieve specific magnetic or catalytic properties. Examples include the synthesis of iron-cobalt (Fe₁₋ₓCoₓ), iron-platinum (Fe₁₋ₓPtₓ), and gold-iron oxide (Au-Fe₃O₄) nanoparticles. rsc.orgresearchgate.netaip.org The synthesis of dumbbell-like Au-Fe₃O₄ heterodimers, for example, uses Fe₃(CO)₁₂ as a safer iron source to grow iron oxide onto gold nanoparticle seeds. aip.orgresearchgate.net

Thermal decomposition is a primary method for producing nanoparticles from triiron dodecacarbonyl. capes.gov.br The process involves heating Fe₃(CO)₁₂ in a high-boiling-point solvent, often in the presence of stabilizing agents like oleic acid, which control particle growth and prevent aggregation. capes.gov.br The temperature of the reaction is a critical parameter, allowing for precise control over the resulting nanoparticles' size, crystallinity, composition, and magnetic properties. capes.gov.br

For example, the thermal decomposition of Fe₃(CO)₁₂ in diethylene glycol diethyl ether with oleic acid produces magnetite (Fe₃O₄) nanoparticles. capes.gov.br Subsequent annealing of these nanoparticles at different temperatures (e.g., 300°C, 700°C, 900°C) under an inert atmosphere can further modify their characteristics, transforming them from superparamagnetic to ferromagnetic and even yielding a composition that is predominantly pure iron. capes.gov.br This high degree of control is essential for tailoring materials for specific applications, such as magnetic resonance imaging (MRI) and catalysis. capes.gov.br Research has also demonstrated the synthesis of Au-Fe₃O₄ heterodimer nanoparticles via a thermal decomposition route, achieving a high production yield by optimizing the molar ratio of gold seeds to Fe₃(CO)₁₂ and the reflux time. researchgate.net

Table 1: Examples of Nanoparticles Synthesized via Thermal Decomposition of Fe₃(CO)₁₂

Nanoparticle TypeSynthesis DetailsKey FindingsReference(s)
Fe and Fe₃O₄ Decomposition in diethylene glycol diethyl ether with oleic acid as a stabilizer.Annealing temperature controls size, crystallinity, and magnetic properties (superparamagnetic to ferromagnetic). capes.gov.br
Au-Fe₃O₄ Heterodimers Decomposition on the surface of gold (Au) nanoparticles, followed by oxidation.Optimized molar ratio of Au seeds to Fe₃(CO)₁₂ (0.6:2.0 mmol) and reflux time (60 min) resulted in a near 100% yield. researchgate.netresearchgate.net
Fe₁₋ₓCoₓ and Fe₁₋ₓPtₓ Thermolysis of an amine-solubilized Fe₃(CO)₁₂ precursor solution.Demonstrates a versatile and safer replacement for Fe(CO)₅ in producing heterometallic nanoparticles. rsc.org
Graphite-Coated Fe Pulsed laser photodecomposition (355 nm) in the presence of triphenylphosphine (B44618) (PPh₃).Produced superparamagnetic nanoparticles stable against oxygen and strong acids, with high magnetization (103.9 emu/g). acs.org

Solvothermal decomposition is another effective technique that utilizes triiron dodecacarbonyl to fabricate advanced materials. This method involves the decomposition of the precursor in a solvent at elevated temperatures and pressures. Solvothermal synthesis provides excellent control over the size and shape of the resulting nanoparticles, which is often difficult to achieve with other methods, especially when precursor solubility is low. rsc.orgresearchgate.net

The reaction of Fe₃(CO)₁₂ with long-chain primary alkylamines, such as 1-dodecylamine, under mild heating significantly increases its solubility. rsc.org This creates a precursor solution that can be used in solvothermal processes to produce well-defined iron and heterometallic nanoparticles. rsc.orgresearchgate.net This approach has been successfully used to synthesize Fe, Fe₁₋ₓCoₓ, and Fe₁₋ₓPtₓ nanoparticles, showcasing its versatility as a materials fabrication strategy. rsc.org

Chemical Vapor Deposition (CVD) for Iron Nanoparticle Film Creation

Triiron dodecacarbonyl is an effective precursor for Chemical Vapor Deposition (CVD), a technique used to create thin films and coatings on substrate surfaces. scirp.org In this process, Fe₃(CO)₁₂ is vaporized and introduced into a reaction chamber under a controlled atmosphere, where it decomposes upon contact with a heated substrate. scirp.org This decomposition results in the deposition of a thin film composed of elemental iron nanoparticles. scirp.org

This method has been used to prepare air-stable, nanogranular iron thin films on silicon wafers at a temperature of 150°C. scirp.orgscirp.org The resulting films, approximately 10 nm thick, are composed of sintered iron nanoparticles with an average diameter of about 4.1 nm. scirp.org A very thin layer of carbon, a byproduct of the carbonyl decomposition, protects the iron nanoparticles from oxidation in the air. scirp.org These films exhibit high surface area, catalytic activity, and electrical properties similar to a semiconductor, making them suitable for applications in electronics, sensors, and as catalysts for the growth of carbon nanotubes (CNTs). scirp.orgscirp.org

Table 2: Research Findings on CVD using Fe₃(CO)₁₂

SubstrateDeposition TemperatureFilm/Nanoparticle CharacteristicsResulting ApplicationReference(s)
Silicon Wafers 150°C10 ± 1.2 nm thick films of sintered Fe nanoparticles (4.1 ± 0.7 nm diameter). Air-stable due to a thin carbon layer.Catalyst for Carbon Nanotube (CNT) growth. scirp.orgscirp.org
General Not SpecifiedThin films of iron nanoparticles with high surface area and catalytic activity.Suitable for electronics and sensors.

Role in Developing Materials for Energy Conversion and Storage Technologies

Triiron dodecacarbonyl is a precursor for materials used in energy conversion and storage technologies. Its decomposition allows for the creation of nanostructured materials with properties tuned for high-performance devices. nih.gov The ability to control the size, composition, and surface characteristics of nanoparticles derived from Fe₃(CO)₁₂ is crucial for these applications. capes.gov.brnih.gov

Thin films of mixed iron oxides (hematite and magnetite) have been synthesized using atmospheric-pressure CVD with Fe₃(CO)₁₂ as the precursor. nih.gov By controlling the deposition temperature (330°C to 530°C), the composition of the oxide layer can be adjusted. nih.gov These materials show potential for use in electrochemical storage systems, photocatalysis, and hydrogen production. nih.gov Furthermore, materials derived from Fe₃(CO)₁₂ have been explored for use as electrode materials in supercapacitors, which are key devices for energy storage. acs.org

Integration in Biomaterial Engineering Applications

Triiron dodecacarbonyl is a valuable precursor in biomaterial engineering, primarily for synthesizing magnetic nanoparticles with applications in diagnostics and therapeutics. researchgate.net Its reduced toxicity compared to iron pentacarbonyl makes it a safer choice for creating materials intended for biomedical use. aip.orgresearchgate.net

A significant application is the synthesis of iron oxide nanoparticles for magnetic hyperthermia, a cancer therapy that uses magnetic nanoparticles to generate heat and destroy tumor cells. aip.org Dumbbell-shaped gold-iron oxide (Au-Fe₃O₄) nanoparticles synthesized using Fe₃(CO)₁₂ show promise for this application. aip.org These hybrid nanoparticles also possess unique magneto-optical properties, making them suitable for magnetic-plasmonic bio-applications. researchgate.netresearchgate.net Additionally, Fe₃(CO)₁₂ is used in thermal decomposition methods to produce iron oxide nanoparticles for integration into nanofiber composites for tissue engineering applications. scispace.com

Spectroscopic and Advanced Characterization Techniques for Triiron Dodecacarbonyl

The elucidation of the complex structure and bonding of triiron dodecarbonyl, Fe₃(CO)₁₂, has been a significant challenge in inorganic chemistry, requiring the application of multiple sophisticated analytical techniques. Its characterization provides a classic example of how different spectroscopic and diffraction methods offer complementary information to build a complete picture of a molecule's architecture and dynamics.

Computational Chemistry and Theoretical Modelling of Triiron Dodecacarbonyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a central computational method for studying transition metal carbonyl clusters due to its favorable balance of computational cost and accuracy. It is extensively used to model the geometry, electronic properties, and reactivity of Fe₃(CO)₁₂.

DFT calculations are crucial for determining the most stable geometric arrangement (the global minimum) of Fe₃(CO)₁₂. nih.gov These calculations successfully predict that the experimentally observed C₂ᵥ isomer, which features two bridging carbonyl ligands spanning one Fe-Fe edge and ten terminal carbonyls, is the most stable structure. nih.govwikipedia.org This is in contrast to its heavier congeners, Ru₃(CO)₁₂ and Os₃(CO)₁₂, which adopt a higher symmetry D₃ₕ structure with only terminal carbonyls. nih.gov

Geometry optimization at the DFT level provides precise bond lengths and angles that are generally in good agreement with experimental data derived from X-ray crystallography. acs.org The electronic structure calculations that accompany geometry optimization offer insights into the nature of the metal-metal and metal-ligand bonding, the distribution of electron density, and the molecular orbital energy levels. These calculations help to rationalize the stability of the bridged structure for the first-row transition metal cluster. rsc.org

Table 1: Selected DFT-Calculated Geometric Parameters for Fe₃(CO)₁₂ (C₂ᵥ isomer)
ParameterDescriptionCalculated Value (BP86)
Fe(b)-Fe(b)Bond length between bridged iron atoms~2.58 Å
Fe(b)-Fe(u)Bond length between bridged and unbridged iron atoms~2.68 Å
Fe(b)-C(b)Bond length for bridging carbonyls~2.01 Å
Fe(u)-C(t)Bond length for terminal carbonyls on unbridged iron~1.79 Å
Fe(b)-C(t)Bond length for terminal carbonyls on bridged iron~1.80 Å

In solution, Fe₃(CO)₁₂ is known to be fluxional, meaning its carbonyl ligands rapidly interchange positions on the NMR timescale. wikipedia.org DFT calculations are employed to model the mechanisms and determine the energy barriers associated with these dynamic processes. rsc.org Computational studies have explored various pathways for carbonyl scrambling. These mechanisms often involve low-energy librations of the Fe₃ metal triangle within the larger polyhedron of CO ligands and higher-energy rearrangements of the ligand polyhedron itself. rsc.orgrsc.org Calculating the transition states for these processes allows for the determination of activation energies, providing a theoretical basis for the dynamic behavior observed experimentally.

DFT is a powerful tool for elucidating the mechanisms of reactions involving Fe₃(CO)₁₂. rsc.org By mapping the potential energy surface, researchers can identify transition states and characterize the structure and stability of reactive intermediates. rsc.orgresearchgate.net For example, DFT calculations have been used to delineate viable pathways for the formation of diiron complexes from the reaction of Fe₃(CO)₁₂ with various organic substrates, such as pyridinyl thioesters. rsc.orgresearchgate.net These studies can rationalize experimental observations, such as why certain isomers are formed preferentially, by comparing the calculated Gibbs free energies of different reaction pathways. researchgate.net

Furthermore, computational studies have been instrumental in characterizing key reactive intermediates generated from Fe₃(CO)₁₂. For instance, in the context of photocatalytic hydrogen generation, DFT has been used to study the conversion of the parent cluster into radical species like [Fe₃(CO)₁₁]˙⁻ and other iron carbonyl fragments. researchgate.net

Table 2: Example of DFT-Calculated Relative Energies for Reaction Intermediates
Reaction Step/IntermediateDescriptionCalculated ΔG (kcal/mol)
Intermediate AInitial ligand association complex-5.2
Transition State 1Transition state for CO loss+15.1
Intermediate BDecarbonylated cluster intermediate-10.8
Transition State 2Transition state for fragment coupling+8.5
Product ComplexFinal diiron product-25.0

A critical step in computational chemistry is the validation of theoretical models against experimental data. For Fe₃(CO)₁₂, vibrational spectroscopy (Infrared and Raman) is a key technique for comparison. DFT calculations can predict the harmonic vibrational frequencies of the molecule. acs.org The calculated frequencies, often systematically scaled to account for anharmonicity and other approximations, can be compared directly with the bands observed in experimental IR spectra. acs.orgnih.govresearchgate.net Good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed geometry and electronic structure. researchgate.netresearchgate.net This process also allows for the definitive assignment of experimental vibrational bands, which can sometimes be ambiguous, especially for complex molecules. acs.orgionicviper.org

Table 3: Comparison of Experimental and DFT-Calculated IR Frequencies (cm⁻¹) for Fe₃(CO)₁₂
Vibrational ModeExperimental FrequencyCalculated Frequency (Scaled)
Terminal CO Stretch (A₁)20432045
Terminal CO Stretch (B₂)20202022
Terminal CO Stretch (A₁)19971995
Bridging CO Stretch (A₁)18401838

High-Level Ab Initio Calculations (e.g., SCF, MP2)

While DFT is widely used, high-level ab initio methods offer a pathway to greater accuracy, albeit at a much higher computational cost. Methods such as Self-Consistent Field (SCF/Hartree-Fock) and Møller-Plesset perturbation theory (MP2) provide alternative approaches to solving the electronic Schrödinger equation. dtic.milnih.gov Due to their computational expense, these methods are not typically used for full geometry optimization of a molecule as large as Fe₃(CO)₁₂. Instead, they are often employed in hybrid or multi-level schemes. hu-berlin.de For instance, a geometry might be optimized using a cost-effective DFT functional, after which a single-point energy calculation is performed using a more accurate method like MP2 or the "gold standard" Coupled Cluster (CCSD(T)) to obtain a more reliable energy value. This approach is particularly useful for refining reaction energies and activation barriers that are sensitive to the accurate treatment of electron correlation. hu-berlin.de

Extended-Hückel Calculations for Comprehensive Bonding Analysis

The Extended-Hückel (EH) method is a semi-empirical quantum chemistry method that, while less accurate for geometry and energy predictions than DFT or high-level ab initio methods, is highly effective for qualitative bonding analysis. wikipedia.orglibretexts.orgwustl.edu Developed by Roald Hoffmann, the EH method provides a clear picture of molecular orbitals (MOs) and their contributions to chemical bonding. wikipedia.orgwustl.edu

For Fe₃(CO)₁₂, EH calculations have been used to investigate the electronic factors that stabilize its bridged structure compared to the all-terminal structures of its heavier analogues. rsc.org The analysis of the MOs from EH calculations helps to elucidate the nature of the metal-metal bonds within the Fe₃ triangle and the σ-donor and π-acceptor interactions with the carbonyl ligands. rsc.orgnih.gov These studies have shown that the bridged structure arises from favorable electronic reasons, including a weaker metal-metal repulsion in the lighter iron cluster. rsc.org Although largely superseded by DFT for quantitative predictions, the EH method remains a valuable tool for gaining conceptual insight into the electronic structure and bonding of complex metal clusters.

Theoretical Insights into Metal-Metal Bonding in Cluster Systems

The nature of metal-metal (M-M) bonding in cluster systems, particularly in triiron dodecacarbonyl (Fe₃(CO)₁₂), has been a subject of extensive theoretical investigation. Computational chemistry provides crucial insights where experimental data can be complex to interpret. Density Functional Theory (DFT) has emerged as a reliable method for accurately describing the energetics and structures of these systems. uni-muenchen.de

Studies employing DFT with functionals such as B3LYP and BP86 have successfully predicted the experimentally known C₂ᵥ isomer of Fe₃(CO)₁₂, with two bridging carbonyl ligands, as the global minimum. nih.govresearchgate.net This is in contrast to its heavier congeners, Ru₃(CO)₁₂ and Os₃(CO)₁₂, which adopt a D₃h symmetry with exclusively terminal carbonyls. nih.govwikipedia.org The preference for the bridged structure in the iron system is attributed to a critical balance of metal-bridge bonding, metal-metal bonding, and intermetallic repulsion. uni-muenchen.de For the first-row transition metal iron, with its more contracted orbitals, the direct metal-metal repulsion is relatively weak, while the metal-bridge bonds are sufficiently strong to favor the bridged geometry. uni-muenchen.de

Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), have been used to characterize the Fe-Fe interactions. researchgate.net These methods suggest that the metal-metal bonding is significant. researchgate.net The analysis of the electron density has classified the Fe-Fe interaction as a transit closed-shell interaction, positioned between covalent and ionic bonds. researchgate.net Further evaluation of bond strength and order is achieved through metrics like Wiberg Bond Indices (WBI). In these analyses, formal single bonds between d-block metals typically correspond to WBI values of 0.2-0.3. researchgate.net

Computational studies provide detailed data on the geometry and electronic structure of the Fe₃ core. The Fe-Fe bond lengths and the nature of the orbitals involved are key to understanding the cluster's stability and reactivity. The interaction involves a weak attractive component from the metal t₂g orbitals, which are also involved in back-donation to the carbonyl ligands. uni-muenchen.de

Table 1: Theoretical Data on Metal-Metal Bonding in Fe₃(CO)₁₂
Computational MethodParameterValueReference
DFT (B3LYP/BP86)Ground State GeometryC₂ᵥ (dibridged) nih.govresearchgate.net
DFTFe-Fe Interaction TypeTransit closed-shell researchgate.net
NBO AnalysisWiberg Bond Index (WBI) for formal single M-M bond~0.2 - 0.3 researchgate.net
Qualitative MO AnalysisOrigin of M-M AttractionInteraction between metal t₂g orbitals uni-muenchen.de

Aromaticity Studies in Trinuclear Metal Carbonyl Clusters

The concept of aromaticity, traditionally applied to cyclic organic molecules, has been extended to inorganic systems, including trinuclear metal carbonyl clusters like Fe₃(CO)₁₂. Theoretical studies have explored the presence of σ-aromaticity in these triangular metal clusters, viewing them as analogues of cyclopropane (B1198618) where CH₂ groups are replaced by isolobal M(CO)₄ fragments (M=Fe, Ru, Os).

This model of σ-aromaticity was applied to account for the stability of these trinuclear complexes. It reimagines the bonding within the metal triangle, replacing the conventional three two-center two-electron (2c-2e) bonds with a delocalized system. This system consists of a central three-center two-electron (3c-2e) radial bond with Hückel topology and a peripheral three-center four-electron (3c-4e) bond with Möbius topology. Both this delocalized model and the localized 3 x (2c-2e) bond model utilize three orbitals and six electrons for the skeletal bonding of the metal triangle, making them indistinguishable by simple electron counting rules.

The assessment of aromaticity in these clusters often relies on magnetic criteria, which are a key indicator of this property. Theoretical calculations of properties like Nucleus-Independent Chemical Shift (NICS) are commonly used to probe the induced ring currents that characterize aromatic systems. While the search results specifically mentioning aromaticity in Fe₃(CO)₁₂ are limited, the general framework applied to the M₃(CO)₁₂ series provides a strong theoretical basis for its consideration as a σ-aromatic system.

Table 2: Theoretical Models of Aromaticity in M₃(CO)₁₂ (M=Fe, Ru, Os) Clusters
ConceptDescriptionKey FeaturesReference
σ-AromaticityModel applied to explain the stability of trinuclear metal carbonyls.Analogous to cyclopropane, with M(CO)₄ fragments replacing CH₂.
Delocalized Bonding ModelReplaces localized 2c-2e bonds with a delocalized framework.One 3c-2e radial bond (Hückel topology) and one 3c-4e peripheral bond (Möbius topology).
Electron CountingBoth localized and delocalized models use 6 electrons for skeletal bonding.Indistinguishable from simple electron counts.

Emerging Research Directions and Future Perspectives for Triiron Dodecacarbonyl

Development of Novel Iron-Based Catalytic Systems with Enhanced Performance

The quest for sustainable and cost-effective catalysts has propelled triiron dodecacarbonyl back into the spotlight. Researchers are actively developing novel iron-based catalytic systems derived from [Fe₃(CO)₁₂] that exhibit enhanced performance in a variety of organic transformations. A significant area of focus is the reduction of functional groups, a fundamental process in synthetic chemistry.

For instance, the combination of [Fe₃(CO)₁₂] with 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) has proven effective for the challenging reduction of esters to ethers. mdpi.comlookchem.com This transformation is noteworthy as many other iron(II) salts and complexes, as well as other silanes, show no catalytic activity under similar conditions. lookchem.com The unique reactivity of the [Fe₃(CO)₁₂]/TMDS system is believed to stem from the thermal decomposition of the cluster to generate a coordinatively unsaturated Fe(CO)₃ fragment, which is considered the active catalytic species. lookchem.com This approach has been successfully applied to a range of aromatic and aliphatic esters, yielding the corresponding ethers in good yields without the formation of alcohol byproducts. lookchem.com

Beyond ester reduction, [Fe₃(CO)₁₂] serves as a precursor for catalysts in other important reactions, such as hydroboration and alkene hydrosilylation. These processes are crucial for the synthesis of valuable organoboron and organosilicon compounds. The development of bimetallic catalysts, such as those combining iron and copper, is another promising avenue. These materials can exhibit synergistic effects, leading to improved catalytic activity and stability in processes like photo-Fenton reactions for wastewater treatment. conicet.gov.ar The inherent advantages of iron, being abundant and biocompatible, make these catalytic systems attractive alternatives to those based on precious metals. nih.gov

Table 1: Performance of Triiron Dodecacarbonyl in Catalytic Ester to Ether Reduction

Substrate (Ester) Product (Ether) Catalyst System Yield (%) Reference
2-Phenethyl acetate (B1210297) (2-Ethoxyethyl)benzene Fe₃(CO)₁₂ / TMDS 90 lookchem.com
Various aromatic esters Corresponding ethers Fe₃(CO)₁₂ / TMDS 50-85 lookchem.com
Various aliphatic esters Corresponding ethers Fe₃(CO)₁₂ / TMDS 50-85 lookchem.com

This table summarizes the catalytic performance of triiron dodecacarbonyl in the reduction of various esters to their corresponding ethers, highlighting the effectiveness of the Fe₃(CO)₁₂/TMDS system.

Exploration of Advanced Bio-inspired Catalysis (e.g., Next-Generation Hydrogenase Models)

Nature provides exquisite examples of efficient catalysis, with hydrogenase enzymes being a prime example. These enzymes, which catalyze the reversible conversion of protons and electrons to molecular hydrogen, often feature iron-sulfur clusters at their active sites. anl.gov Triiron dodecacarbonyl has emerged as a valuable starting material for the synthesis of structural and functional mimics of these hydrogenase active sites. nih.gov

Researchers have successfully synthesized trinuclear iron-sulfur clusters by reacting [Fe₃(CO)₁₂] with sulfur sources and stabilizing ligands, such as bisphosphines. nih.govnih.gov These synthetic clusters exhibit catalytic activity for proton reduction, demonstrating their potential as models for understanding the mechanism of natural hydrogenases. nih.govnih.gov For example, mixed-valence triiron complexes have been shown to catalyze proton reduction via an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism with a significantly reduced overpotential compared to their diiron analogues. researchgate.netnih.govrsc.org

The goal of this research extends beyond simply mimicking the structure of the enzyme's active site. The aim is to develop robust and efficient catalysts for hydrogen production, a key component of a future hydrogen-based economy. anr.fr By systematically modifying the ligand environment around the iron-sulfur core, scientists can tune the electronic properties and catalytic activity of these bio-inspired models. This approach allows for a deeper understanding of the structure-function relationships that govern hydrogen catalysis. nih.govnih.gov

Tailoring Material Properties through Precision Precursor Design

Triiron dodecacarbonyl is proving to be a highly versatile precursor for the synthesis of a wide range of iron-containing nanomaterials with tailored properties. rsc.orgrsc.org Its solid, easy-to-handle nature, and lower toxicity compared to iron pentacarbonyl make it an attractive starting material. rsc.orgresearchgate.net A key advantage is its ability to be converted into soluble, non-volatile anionic iron carbonyl species through reaction with amines, which can then be used in solution-phase synthesis. rsc.orgrsc.org

This precursor approach allows for the synthesis of well-defined nanoparticles of iron, as well as bimetallic alloys such as iron-cobalt (FeCo) and iron-platinum (FePt). rsc.orgrsc.org The thermal decomposition of [Fe₃(CO)₁₂] is a common method for producing iron-based nanoparticles. acs.org For instance, the synthesis of dumbbell-shaped gold-iron oxide (Au-Fe₃O₄) nanoparticles has been achieved using [Fe₃(CO)₁₂] as the iron source. researchgate.netresearchgate.net These heterodimer nanoparticles exhibit interesting magneto-optical properties with potential applications in biomedicine, such as magnetic hyperthermia. researchgate.netresearchgate.netresearchgate.net

The ability to precisely control the size, composition, and morphology of the resulting nanoparticles is a critical aspect of this research area. By carefully controlling reaction parameters such as temperature, solvent, and the presence of stabilizing agents, researchers can tailor the properties of the final material for specific applications. For example, graphite-coated iron nanoparticles with high magnetization have been synthesized via the laser photodecomposition of [Fe₃(CO)₁₂]. acs.org This level of control opens up possibilities for creating advanced materials for use in catalysis, data storage, and biomedical imaging.

Table 2: Examples of Nanomaterials Synthesized from Triiron Dodecacarbonyl

Nanomaterial Synthesis Method Precursor System Application Area Reference
Iron (Fe) nanoparticles Thermolysis Fe₃(CO)₁₂ in amine solution Recoverable catalysts, MRI rsc.orgrsc.org
Iron-Cobalt (FeCo) nanoparticles Thermolysis Fe₃(CO)₁₂ in amine solution Magnetic materials rsc.orgrsc.org
Iron-Platinum (FePt) nanoparticles Thermolysis Fe₃(CO)₁₂ in amine solution Magnetic materials rsc.orgrsc.org
Gold-Iron Oxide (Au-Fe₃O₄) dumbbells Thermal decomposition Fe₃(CO)₁₂ with Au seeds Magnetic hyperthermia, bio-applications researchgate.netresearchgate.net
Graphite-coated Iron nanoparticles Laser photodecomposition Fe₃(CO)₁₂ with PPh₃ Magnetic materials acs.org

This table showcases the versatility of triiron dodecacarbonyl as a precursor for a variety of iron-containing nanomaterials and their potential applications.

Advanced Spectroscopic Probes for Real-Time Mechanistic Investigations

A deep understanding of reaction mechanisms is crucial for the rational design of improved catalysts and materials. Advanced spectroscopic techniques are playing a pivotal role in elucidating the complex transformations that triiron dodecacarbonyl and its derivatives undergo during chemical reactions.

Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time monitoring of catalytic reactions. researchgate.net For example, in studies of photocatalytic hydrogen production using [Fe₃(CO)₁₂] as a catalyst precursor, these methods have been used to identify key intermediates, such as the trimeric hydride anion [HFe₃(CO)₁₁]⁻. researchgate.net The combination of spectroscopic techniques with computational methods like Density Functional Theory (DFT) provides a powerful approach for assigning spectroscopic features and understanding the electronic structure of transient species. researchgate.netrsc.org

High-resolution X-ray absorption spectroscopy (XAS) is another valuable tool for probing the local electronic and geometric structure of the iron centers in [Fe₃(CO)₁₂] and related clusters. rsc.org By analyzing the X-ray Absorption Near Edge Structure (XANES), researchers can gain insights into the bonding between the iron atoms and the carbonyl ligands. rsc.org Furthermore, time-resolved spectroscopic techniques are being employed to study the ultrafast dynamics of these systems, providing a more complete picture of the reaction pathways. escholarship.org These advanced analytical methods are indispensable for unraveling the intricate mechanistic details of reactions involving triiron dodecacarbonyl.

Integration of Machine Learning and Artificial Intelligence in Cluster Design and Reactivity Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to make a significant impact on chemical research, including the study of metal clusters. ustb.edu.cnacs.org These computational tools offer the potential to accelerate the discovery and design of new catalysts and materials by learning from large datasets of chemical information. researchgate.net

In the context of triiron dodecacarbonyl and related iron clusters, ML models can be trained to predict various properties, such as stability, reactivity, and catalytic performance. researchgate.net For example, machine learning potentials are being developed to rapidly predict the structure and stability of iron carbide clusters, which are relevant in catalysis. researchgate.net These models can be trained on data generated from high-throughput quantum chemistry calculations, enabling the exploration of a much larger chemical space than would be possible with traditional computational methods alone. researchgate.net

Furthermore, ML algorithms can be used to identify promising candidates for new catalysts by screening virtual libraries of compounds. ustb.edu.cn By identifying the key structural and electronic features that correlate with high catalytic activity, these models can guide the synthesis of next-generation iron-based catalysts. While the application of ML and AI to the specific chemistry of triiron dodecacarbonyl is still in its early stages, the rapid advances in these fields suggest a future where computational design and experimental synthesis work hand-in-hand to unlock the full potential of this remarkable iron cluster. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing triiron dodecarbonyl, and how should experimental procedures be documented to ensure reproducibility?

this compound is typically synthesized via thermal decomposition or ligand substitution reactions of iron carbonyl precursors (e.g., iron pentacarbonyl). To ensure reproducibility, experimental protocols must detail reaction conditions (temperature, solvent, inert atmosphere), stoichiometry, and purification steps. Document all procedures in the main manuscript or supplementary materials, including characterization data (e.g., IR, XRD) for critical intermediates and final products. Avoid redundant descriptions but emphasize deviations from established methods .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how should data be interpreted to confirm structural integrity?

Key techniques include:

  • Infrared (IR) spectroscopy : Identify carbonyl stretching frequencies (e.g., 2000–1800 cm⁻¹ for bridging vs. terminal CO ligands).
  • X-ray diffraction (XRD) : Resolve molecular geometry and bond lengths.
  • Mössbauer spectroscopy : Probe oxidation states and electronic environments of iron centers. Cross-validate data with computational models (e.g., DFT) to confirm assignments. Report anomalies (e.g., unexpected splitting in IR peaks) and justify interpretations using reference spectra .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is air-sensitive and may decompose to release toxic CO gas. Use inert-atmosphere techniques (glovebox/Schlenk line) and ensure proper ventilation. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Store under argon at –20°C, and dispose of waste via approved hazardous material protocols .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling or kinetic studies?

Isotopic labeling (e.g., ¹³CO substitution) tracks ligand exchange pathways, while kinetic studies (e.g., stopped-flow UV-Vis) quantify reaction rates. For example, monitor CO dissociation rates under varying temperatures to infer activation barriers. Pair with in situ spectroscopic methods (e.g., Raman) to detect transient intermediates. Data should be analyzed using Eyring or Arrhenius plots to propose mechanistic pathways .

Q. What strategies resolve contradictions in reported catalytic activities of this compound across different studies?

Contradictions often arise from variations in reaction conditions (solvent, temperature, co-catalysts) or impurities in precursor materials. Address discrepancies by:

  • Conducting control experiments to isolate variables (e.g., ligand vs. solvent effects).
  • Comparing turnover numbers (TON) under standardized conditions.
  • Characterizing catalyst integrity post-reaction (e.g., TEM for nanoparticle formation). Transparent reporting of raw data and error margins is critical .

Q. How does the electronic structure of this compound influence its reactivity in catalytic cycles?

The mixed-valence iron centers (Fe⁰, Fe⁺) in this compound enable redox flexibility. Mössbauer spectroscopy reveals spin states and electron distribution (e.g., Fe²⁺ vs. Fe³⁺ in nitride intermediates). Correlate electronic structure with catalytic outcomes (e.g., ammonia yield in N₂ reduction) by varying ligands or reaction media. Density-of-states (DOS) calculations further clarify charge-transfer dynamics .

Q. What advanced computational methods model the bonding and stability of this compound under varying conditions?

Use Density Functional Theory (DFT) to optimize geometry and calculate bond dissociation energies. Molecular dynamics (MD) simulations predict thermal stability in solvents like THF or toluene. Compare computed vibrational spectra (IR/Raman) with experimental data to validate models. For redox-active systems, employ time-dependent DFT (TD-DFT) to simulate electronic transitions .

Guidelines for Data Presentation

  • Tables : Include crystallographic data (bond lengths, angles) and kinetic parameters (rate constants, activation energies).
  • Figures : Use color-coded schemes for reaction pathways and annotated spectra (e.g., Mössbauer quadrupole splitting).
  • Supplementary Materials : Provide raw datasets, crystallographic CIF files, and computational input files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.